molecular formula C9H10ClNS B15307768 7-Methyl-1-benzothiophen-5-amine hydrochloride

7-Methyl-1-benzothiophen-5-amine hydrochloride

Cat. No.: B15307768
M. Wt: 199.70 g/mol
InChI Key: CUJSJHOUTKVFDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including 7-Methyl-1-benzothiophen-5-amine hydrochloride, can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the one-step synthesis of benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the benzothiophene scaffold.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-benzothiophen-5-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methyl-1-benzothiophen-5-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-1-benzothiophen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-1-benzothiophen-5-amine hydrochloride include other benzothiophene derivatives such as sertaconazole, raloxifene, and DNTT . These compounds share a common benzothiophene scaffold but differ in their substituents and functional groups.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable for certain synthetic applications and research studies.

Properties

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

7-methyl-1-benzothiophen-5-amine;hydrochloride

InChI

InChI=1S/C9H9NS.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5H,10H2,1H3;1H

InChI Key

CUJSJHOUTKVFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1SC=C2)N.Cl

Origin of Product

United States

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